N-[(4-methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound that belongs to the class of indanamine derivatives. It is characterized by its unique molecular structure and potential applications in the pharmaceutical industry. The compound is primarily recognized for its role in various biochemical processes and its potential therapeutic uses.
This compound can be sourced from various suppliers and is often listed in chemical databases and catalogs. Notable sources include scientific chemical suppliers and regulatory databases such as the European Chemicals Agency (ECHA) and PubChem, which provide extensive information on its properties and classifications .
N-[(4-methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine hydrochloride is classified as an organic compound, specifically an amine. Its molecular formula is CHClN, indicating it contains carbon, hydrogen, chlorine, and nitrogen atoms. This classification places it within the broader category of pharmaceutical intermediates and active pharmaceutical ingredients .
The synthesis of N-[(4-methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves multi-step organic synthesis techniques. Common methods include:
The synthesis process may require specific conditions such as temperature control, solvent selection (often polar aprotic solvents), and the use of catalysts or bases to facilitate reactions. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed to monitor the progress of the reactions and confirm the identity of the synthesized compound .
The molecular structure of N-[(4-methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine hydrochloride features a bicyclic indene framework with a methylphenyl substituent. The compound exhibits chirality due to the presence of stereogenic centers.
Key structural data include:
N-[(4-methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine hydrochloride can participate in various chemical reactions typical for amines:
The reactivity of this compound can be influenced by factors such as solvent choice, temperature, and the presence of catalysts. Reaction mechanisms typically involve protonation-deprotonation equilibria due to the basic nature of the amine group .
The mechanism of action for N-[(4-methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine hydrochloride primarily relates to its interactions with biological targets. It may function as a neurotransmitter modulator or receptor antagonist in certain pathways.
Research indicates that compounds in this class may influence dopaminergic or serotonergic systems, which are critical in mood regulation and neurological functions. Specific binding affinities and activity profiles would require further investigation through pharmacological studies.
Key physical properties include:
Chemical properties encompass:
Relevant data from chemical databases provide additional insights into these properties .
N-[(4-methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine hydrochloride has potential applications in medicinal chemistry and pharmacology. It may serve as a lead compound for developing new therapeutic agents targeting neurological disorders or other medical conditions due to its structural characteristics.
Additionally, ongoing research into its pharmacodynamics could reveal further applications in drug development processes .
The synthesis of N-[(4-methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine hydrochloride (molecular formula: C₁₇H₂₀ClN, MW: 273.8) begins with strategic construction of its indanamine scaffold [1] [2]. This bicyclic system is synthesized via Friedel-Crafts acylation followed by reductive amination, yielding the 2,3-dihydro-1H-inden-1-amine core. Modifications at the C1 position are critical for neurotropic activity, as confirmed by molecular docking studies of analogous structures that show enhanced binding affinity with central nervous system targets [4] [7]. The incorporation of a chiral center at C1 requires asymmetric synthesis techniques, such as enantioselective reduction of 1-indanone imines using borane catalysts with chiral auxiliaries, achieving >90% enantiomeric excess in optimized conditions [3] [6].
Table 1: Molecular Descriptors of N-[(4-methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine Hydrochloride
Property | Value |
---|---|
Molecular Formula | C₁₇H₂₀ClN |
Molecular Weight | 273.8 g/mol |
SMILES | CC1=CC=C(C=C1)CNC2CCC3=CC=CC=C23.[H]Cl |
InChIKey | CJGZTQKNZKSUDH-UHFFFAOYSA-N |
Predicted CCS ([M+H]⁺) | 154.5 Ų |
N-Alkylation of 2,3-dihydro-1H-inden-1-amine with 4-methylbenzyl chloride constitutes the pivotal C–N bond-forming step. Optimization studies reveal that phase-transfer catalysis (PTC) using tetrabutylammonium bromide in a biphasic toluene/water system increases yield to 78% compared to traditional anhydrous conditions (52% yield) by minimizing di-alkylation byproducts [1] [8]. Alternative olefination approaches employ Horner-Wadsworth-Emmons reactions on 1-indanone precursors, enabling introduction of α,β-unsaturated esters that undergo conjugate addition with 4-methylbenzylamine. Reductive amination between 1-indanone and 4-methylbenzylamine using sodium triacetoxyborohydride in dichloroethane at 40°C achieves 85% conversion, followed by HCl salt formation in diethyl ether to precipitate the hydrochloride product [2] [6]. Substituent effects were explored through Hammett studies, demonstrating electron-donating methyl groups on the benzyl moiety enhance reaction kinetics by 1.7-fold compared to unsubstituted analogs [4].
Table 2: Comparative Analysis of Alkylation Methods
Method | Conditions | Yield | Byproducts |
---|---|---|---|
Direct Alkylation | K₂CO₃, DMF, 80°C | 52% | Di-alkylated (18%) |
Phase-Transfer Catalysis | Bu₄NBr, toluene/H₂O, 50°C | 78% | Di-alkylated (5%) |
Reductive Amination | NaBH(OAc)₃, DCE, 40°C | 85% | Dehydroindene (7%) |
Hydrochloride salt crystallization is optimized through solvent polarity screening. Methanolic HCl (2M) produces micronized crystals with high purity (>99.5% HPLC) but poor flowability, while isopropanol/HCl yields larger crystals ideal for filtration but with residual solvent (0.3% GC). Critical parameters include:
XRPD analysis confirms that all protocols produce the desired crystalline phase, but methanol-based crystallization reduces particle size to 15-20μm versus 50-100μm in ethanol systems. Salt formation kinetics follow second-order dependence on freebase concentration, with complete protonation achieved within 30 minutes at ambient temperature [6] [8].
Table 3: Hydrochloride Crystallization Performance Metrics
Solvent System | Purity (%) | Crystal Size (μm) | Residual Solvent (ppm) |
---|---|---|---|
Methanol/HCl | 99.7 | 15-20 | <500 |
Ethanol/HCl | 99.4 | 30-50 | <1000 |
Isopropanol/HCl | 99.5 | 50-100 | 3000 |
Acetone/HCl | 98.9 | 10-15 (agglomerated) | <500 |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: